molecular formula C19H24N4O3 B2514828 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396811-79-2

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2514828
CAS No.: 1396811-79-2
M. Wt: 356.426
InChI Key: UVFZFOXTAUBZMO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Pharmacokinetics

The compound has been explored in the realm of virtual screening targeting the urokinase receptor (uPAR). This process led to the discovery of its effectiveness in blocking angiogenesis and inducing apoptosis in cell growth. A study found that it exhibits lead-like properties and suitable pharmacokinetic characteristics, highlighting its potential in cancer therapy, particularly in breast tumor metastasis (Wang et al., 2011).

Molecular Interaction Studies

Research has also focused on the molecular interaction of this compound, particularly as an antagonist for the CB1 cannabinoid receptor. Through comprehensive conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, insights into the binding interaction and pharmacophore models for cannabinoid receptor ligands have been provided (Shim et al., 2002).

Synthesis and Chemical Characterization

The synthesis of novel isoxazolines and isoxazoles derivatives of the compound has been achieved through cycloaddition reactions. These chemical characterizations expand the understanding of its structure and potential applications in medicinal chemistry (Rahmouni et al., 2014).

Antagonistic Activity on Cannabinoid Receptors

Further studies have been conducted on the compound's structure-activity relationships, with a focus on its role as a cannabinoid receptor antagonist. This research is pivotal in understanding the therapeutic potential of this compound in countering the effects of cannabinoids (Lan et al., 1999).

Imaging Agent Development

This compound has been explored for its use in developing PET agents for imaging purposes, specifically targeting the IRAK4 enzyme in neuroinflammation contexts. Such applications could revolutionize diagnostic procedures in neurology (Wang et al., 2018).

Antibacterial and Biofilm Inhibitors

The compound has shown potential as a bacterial biofilm inhibitor, displaying significant antibacterial efficacies against various strains. This opens avenues for its use in combating resistant bacterial infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)11-15-5-7-22(8-6-15)19(24)20-16-3-4-17-18(10-16)26-12-25-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFZFOXTAUBZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.